molecular formula C5H7F2NO4S B2792788 1-Difluoromethanesulfonylazetidine-3-carboxylic acid CAS No. 1342444-44-3

1-Difluoromethanesulfonylazetidine-3-carboxylic acid

Cat. No.: B2792788
CAS No.: 1342444-44-3
M. Wt: 215.17
InChI Key: BMPRGLGREBSJKJ-UHFFFAOYSA-N
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Description

1-Difluoromethanesulfonylazetidine-3-carboxylic acid is a chemical compound with the molecular formula C5H7F2NO4S and a molecular weight of 215.18 g/mol It is characterized by the presence of a difluoromethylsulfonyl group attached to an azetidine ring, which is further connected to a carboxylic acid group

Preparation Methods

The synthesis of 1-Difluoromethanesulfonylazetidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of azetidine with difluoromethylsulfonyl chloride under controlled conditions to introduce the difluoromethylsulfonyl group. This is followed by carboxylation to form the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-Difluoromethanesulfonylazetidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Difluoromethanesulfonylazetidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Difluoromethanesulfonylazetidine-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethylsulfonyl group is known to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity to its targets. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the compound’s interaction with biological molecules .

Comparison with Similar Compounds

1-Difluoromethanesulfonylazetidine-3-carboxylic acid can be compared with other similar compounds, such as:

    1-Difluoromethanesulfonylpyrrolidine-3-carboxylic acid: Similar structure but with a pyrrolidine ring instead of an azetidine ring.

    1-Difluoromethanesulfonylazetidine-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position instead of the 3-position.

    1-Difluoromethanesulfonylazetidine-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(difluoromethylsulfonyl)azetidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO4S/c6-5(7)13(11,12)8-1-3(2-8)4(9)10/h3,5H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPRGLGREBSJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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